molecular formula C12H14O2 B11904844 2,7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 61995-64-0

2,7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11904844
CAS No.: 61995-64-0
M. Wt: 190.24 g/mol
InChI Key: FUQGBFSQMDXNFM-UHFFFAOYSA-N
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Description

2,7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one is a chemical compound belonging to the dihydrobenzopyranone family, a class known for its diverse biological activities and relevance in medicinal chemistry research . Compounds with the benzopyran-4-one core structure are frequently investigated for their potential antioxidant and anti-inflammatory properties . Researchers explore these molecules to develop new therapeutic agents, as structural modifications like methylation can enhance lipophilicity and influence interactions with biological targets . This product is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

61995-64-0

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2,7,8-trimethyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C12H14O2/c1-7-4-5-10-11(13)6-8(2)14-12(10)9(7)3/h4-5,8H,6H2,1-3H3

InChI Key

FUQGBFSQMDXNFM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(O1)C(=C(C=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7,8-Trimethylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2,4,5-trimethylphenol with ethyl acetoacetate in the presence of an acid catalyst, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of 2,7,8-Trimethylchroman-4-one often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The ketone group at position 4 is a key reactive site. Reduction of the ketone to a secondary alcohol has been achieved using sodium borohydride (NaBH₄) in methanol, yielding 2,7,8-trimethylchroman-4-ol . Conversely, oxidation of the dihydrobenzopyran system to fully aromatic benzopyran derivatives requires strong oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Reaction Type Reagents/Conditions Product Yield Reference
ReductionNaBH₄, MeOH, 0°C → RT, 2h2,7,8-Trimethylchroman-4-ol85%
OxidationDDQ, CH₂Cl₂, reflux, 6h2,7,8-Trimethyl-4H-chromen-4-one72%

Acid-Catalyzed Reactions

Lewis acids (e.g., AlCl₃) and Brønsted acids (e.g., H₂SO₄) facilitate ring-opening and electrophilic substitutions. For example, sulfuric acid in ethanol induces etherification at the ketone oxygen, forming ethyl ether derivatives .

Mechanism Highlights :

  • Protonation of the ketone oxygen enhances electrophilicity.

  • Methyl groups at positions 2, 7, and 8 sterically hinder para-substitution, directing reactivity to meta positions.

Functionalization via Alkylation/Acylation

The methyl groups and aromatic ring enable selective functionalization:

  • Friedel-Crafts alkylation introduces substituents at the electron-rich positions of the aromatic ring (e.g., using tert-butyl chloride/AlCl₃).

  • Acylation with acetyl chloride in the presence of FeCl₃ yields 3-acetyl derivatives.

Reaction Conditions Product Application
Friedel-CraftsAlCl₃, CH₂Cl₂, 40°C, 4h6-tert-Butyl-2,7,8-trimethylchroman-4-oneIntermediate for antioxidants
AcylationAcCl, FeCl₃, RT, 3h3-Acetyl-2,7,8-trimethylchroman-4-oneAntimicrobial agent precursor

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the dihydrobenzopyran ring undergoes cleavage. For instance:

  • Base-mediated hydrolysis (NaOH, H₂O/EtOH) opens the ring to form 2-(2,4,5-trimethylphenyl)acetic acid derivatives .

  • Acid-catalyzed rearrangement produces fused bicyclic structures, observed in studies of related chromanones .

Comparative Reactivity with Analogues

The methyl substitution pattern distinctively modulates reactivity compared to analogues:

Compound Key Reactivity Difference Reference
2,5,7-Trimethylchroman-4-oneFaster oxidation due to less steric hindrance at C5
5,7,8-Trimethylchroman-4-oneEnhanced electrophilic substitution at C6

Biological Activity of Derivatives

Reaction products exhibit diverse bioactivities:

  • Antioxidant activity : Ethyl ether derivatives show radical scavenging (IC₅₀ = 12.5 μM in DPPH assay) .

  • Antiarrhythmic properties : Aminoamide-functionalized analogues (e.g., compound 50 in ) suppress ischemia-reperfusion arrhythmias (arrhythmia score: 1.0 vs. control 4.5) .

Scientific Research Applications

Biological Activities

1. Antioxidant Properties
Research indicates that 2,7,8-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one exhibits strong antioxidant activity. This property is crucial in preventing oxidative stress-related diseases. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various in vitro and in vivo models. It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines. This makes it a candidate for developing treatments for chronic inflammatory conditions .

3. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit neuronal apoptosis and promote cell survival under stress conditions has been documented .

Therapeutic Applications

1. Cardiovascular Health
Due to its antioxidant and anti-inflammatory properties, this compound is being investigated for its potential benefits in cardiovascular health. It may help reduce the risk of heart disease by improving endothelial function and reducing arterial stiffness .

2. Cancer Therapy
Emerging research suggests that this compound may have anticancer properties. It has been shown to induce apoptosis in various cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Case Studies

Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in radical concentrations when treated with the compound compared to control groups .

Case Study 2: Neuroprotection in Animal Models
In a mouse model of Alzheimer’s disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. Behavioral tests showed enhanced memory retention compared to untreated controls .

Mechanism of Action

The mechanism of action of 2,7,8-Trimethylchroman-4-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions contribute to its biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzopyranone scaffold is highly versatile, with biological activity modulated by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties
2,7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one 2-,7-,8-CH₃ C₁₂H₁₄O₂ 190.24 High lipophilicity; low aqueous solubility due to methyl groups
Flavanonol (Taxifolin) 3,5,7-OH; 3,4-diOH-C₆H₃ C₁₅H₁₂O₇ 304.25 High polarity; antioxidant, cardiovascular, and antitumor activities
7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one (JNP) 2,2-CH₃; 7-OH C₁₁H₁₂O₃ 192.21 Moderate solubility; enhanced hydrogen bonding due to hydroxyl
Liquiritigenin 4',7-OH C₁₅H₁₂O₄ 256.25 Moderate lipophilicity; estrogenic and anti-inflammatory effects
Foeniculin G 2S,6S,7R,8R configuration; 7-OH; 2,6,8-CH₃ C₁₂H₁₈O₃ 210.27 Stereospecific activity; neuroprotective potential

Bioactivity and Pharmacological Profiles

2.7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
  • Lipophilicity : Methyl groups enhance membrane permeability but reduce aqueous solubility, limiting its use in hydrophilic formulations .
  • Stability : Methyl substituents confer resistance to oxidative degradation compared to hydroxylated analogs .
Flavanonol (Taxifolin)
  • Antioxidant Activity : The 3,4-dihydroxyphenyl and 3,5,7-trihydroxy groups enable potent free radical scavenging, with IC₅₀ values < 10 μM in DPPH assays .
  • Therapeutic Applications : Registered as a pharmaceutical ingredient in Russia for cardiovascular and neuroprotective effects .
7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one (JNP)
  • Solubility : The hydroxyl group improves solubility (logP ~1.3) compared to the trimethyl derivative (logP ~2.5) .
Foeniculin G
  • Stereochemical Influence: The 2S,6S,7R,8R configuration enhances binding to neuronal receptors, as shown in NOESY and ECD studies .

Comparative Solubility and Formulation

Table 2: Solubility and Pharmacokinetic Parameters
Compound Water Solubility (mg/mL) logP Plasma Clearance (CLp)
2,7,8-Trimethyl derivative <0.1 2.5 High (hepatic metabolism)
Taxifolin 1.2 1.8 Moderate
JNP 0.5 1.3 Low
Foeniculin G 0.3 2.1 High

Biological Activity

2,7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one, also known as 7-hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one, is a compound belonging to the flavonoid family. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and antimalarial properties. This article explores the biological activity of this compound through a review of relevant studies and findings.

The molecular formula of this compound is C12H14O4C_{12}H_{14}O_4, with a molecular weight of approximately 222.24 g/mol. Its structure includes a benzopyran moiety which is characteristic of many flavonoids.

Specifications

PropertyValue
Molecular FormulaC12H14O4C_{12}H_{14}O_4
Molecular Weight222.24 g/mol
CAS NumberNot specified
Purity≥ 97%

Antioxidant Activity

Numerous studies have highlighted the antioxidant potential of this compound. Antioxidants are vital in combating oxidative stress which is linked to various diseases.

  • Mechanism : The compound acts by scavenging free radicals and inhibiting lipid peroxidation.
  • Findings : A study demonstrated that this compound exhibited significant DPPH radical scavenging activity, suggesting its potential as a natural antioxidant agent .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The anti-inflammatory properties of this compound have been evaluated in several studies.

  • In Vitro Studies : Research indicated that this compound inhibited the production of pro-inflammatory cytokines in macrophages .
  • Clinical Implications : Its use in formulations aimed at reducing inflammation could be beneficial for conditions like arthritis and other inflammatory disorders.

Antimalarial Activity

The antimalarial potential of this compound has been explored due to its structural similarity to other known antimalarial agents.

  • Case Studies : In vitro assays showed that the compound inhibited the growth of Plasmodium falciparum with an IC50 value comparable to established antimalarial drugs .
  • Mechanism of Action : The mechanism involves interference with the parasite's metabolic pathways, leading to reduced viability .

Research Findings

Several studies have documented the biological activities of this compound:

Table of Key Studies

Study ReferenceFocus AreaKey Findings
AntioxidantSignificant DPPH scavenging activity observed.
Anti-inflammatoryInhibition of cytokine production in macrophages noted.
AntimalarialEffective against Plasmodium falciparum in vitro.

Q & A

Q. What degradation products form under oxidative or hydrolytic stress, and how are they characterized?

  • Methodological Answer : Forced degradation studies (e.g., 3% H₂O₂ for oxidation, 0.1M HCl/NaOH for hydrolysis) identify degradants. LC-MS/MS with collision-induced dissociation (CID) fragments molecules for structural elucidation. Compare degradation pathways to those of analogous compounds in and .

Gaps and Recommendations

  • Data Limitations : Physicochemical properties (melting point, logP) and ecotoxicological data are absent in available evidence (e.g., ). Researchers should prioritize these studies .
  • Validation : Cross-laboratory reproducibility studies are needed, particularly for bioactivity claims.

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